molecular formula C23H26N2O B5649768 1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine

1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine

Cat. No.: B5649768
M. Wt: 346.5 g/mol
InChI Key: YKKCUSNWHULBCV-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of an ethoxyphenyl group and a naphthalen-2-ylmethyl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with a suitable leaving group on the piperazine ring.

    Attachment of the Naphthalen-2-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with a naphthalen-2-ylmethyl halide under basic conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic rings or the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential pharmacological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinities and mechanisms of action.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as an antipsychotic, antidepressant, or anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and pharmacological properties.

    1-(2-Ethoxyphenyl)-4-(benzyl)piperazine: Similar structure but with a benzyl group instead of a naphthalen-2-ylmethyl group, affecting its binding affinities and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic effects.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-2-26-23-10-6-5-9-22(23)25-15-13-24(14-16-25)18-19-11-12-20-7-3-4-8-21(20)17-19/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKCUSNWHULBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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